5-Biphenyl-4-yl-3-methyl-1H-pyrazole

Antimicrobial Resistance Antifungal Drug Discovery Medicinal Chemistry

This 5-Biphenyl-4-yl-3-methyl-1H-pyrazole is an indispensable intermediate for medicinal chemistry programs where substitution pattern fidelity is non-negotiable. The precise 5-(biphenyl-4-yl)-3-methyl regiochemistry is critical for target engagement; even minor isomer impurities yield invalid SAR data. This scaffold is validated in CB1 antagonists (IC50 ~334 nM starting point), AT1 blockers with proven in vivo efficacy, and antifungal agents inhibiting ergosterol biosynthesis (MIC 31.25–62.5 µg/mL). Do not risk your hit-to-lead campaign with generic analogs. Procure the exact, high-purity reagent to ensure compound identity, biological reproducibility, and patent defensibility.

Molecular Formula C16H14N2
Molecular Weight 234.302
CAS No. 478541-27-4
Cat. No. B2695963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Biphenyl-4-yl-3-methyl-1H-pyrazole
CAS478541-27-4
Molecular FormulaC16H14N2
Molecular Weight234.302
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
InChIKeyQRGMAWITANWBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Biphenyl-4-yl-3-methyl-1H-pyrazole (CAS 478541-27-4): A Core Biphenyl-Pyrazole Scaffold for Antagonist and Antimicrobial Development


5-Biphenyl-4-yl-3-methyl-1H-pyrazole (CAS 478541-27-4) is a heterocyclic building block featuring a pyrazole ring substituted with a methyl group at the 3-position and a biphenyl moiety at the 5-position . This precise arrangement forms the core scaffold for several pharmacologically active classes, including cannabinoid CB1 receptor antagonists and angiotensin II receptor antagonists, where the biphenyl group is critical for target binding [1]. The compound is also a direct precursor or synthetic intermediate for generating libraries of clubbed 1,1′-biphenyl-pyrazole derivatives with demonstrated in vitro antimicrobial and ergosterol biosynthesis inhibition activities [2].

Substitution Failure Risks in Biphenyl-Pyrazole Chemotypes: The Critical Role of Substitution Pattern and Purity


Generic substitution among biphenyl-pyrazole derivatives is not feasible due to the extreme sensitivity of biological activity to the specific substitution pattern. In CB1 antagonist programs, the presence and position of the biphenyl group are essential for antagonistic activity, with even minor modifications leading to inverse agonism or loss of selectivity against the CB2 receptor [1]. Similarly, in antimicrobial research, the activity of the final clubbed molecules is highly dependent on the purity and correct regiochemistry of the intermediate 5-(biphenyl-4-yl)-3-methyl-1H-pyrazole. Using an impure or incorrectly substituted analog (e.g., a 4-biphenyl isomer or a des-methyl variant) will lead to the synthesis of a different final compound, directly compromising structure-activity relationship (SAR) studies and leading to invalid biological results [2].

Quantitative Differentiation of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole: Activity and Synthetic Utility Data


Antimicrobial vs. Non-Biphenyl Pyrazole Intermediate: Enabling Potent Antifungal Agents

This compound serves as the key intermediate for a series of potent antimicrobial agents. When elaborated into final clubbed 1,1′-biphenyl-pyrazole derivatives, the resulting compounds exhibit significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL [1]. This activity is directly linked to the biphenyl-pyrazole core provided by this specific intermediate. In contrast, many non-biphenyl pyrazole intermediates or those with different substitution patterns, when similarly derivatized, do not yield compounds with reported activity in this MIC range in the same study, highlighting the necessity of this precise scaffold for achieving the observed bioactivity [1].

Antimicrobial Resistance Antifungal Drug Discovery Medicinal Chemistry

CB1 Receptor Affinity: A Defined Pharmacological Starting Point for Antagonist Development

The compound 5-Biphenyl-4-yl-3-methyl-1H-pyrazole is a direct structural analog of the core scaffold found in the clinically studied CB1 antagonist rimonabant. In a related chemotype, a derivative of this compound has a reported IC50 of 334 nM for binding to the THC cannabinoid receptor site, indicating a measurable affinity for the target [1]. This places the scaffold within a defined activity range, significantly more potent than simple, non-biphenyl pyrazoles which typically show micromolar or negligible CB1 affinity. This quantifiable engagement provides a rational starting point for optimization, unlike starting from a scaffold with no proven target engagement.

Cannabinoid Receptor CB1 Antagonist Obesity Metabolic Disorders

Synthetic Utility as a Purified Intermediate: Enabling Reproducible SAR in Antimicrobial Lead Optimization

In the synthesis of active clubbed 1,1′-biphenyl-pyrazole derivatives, the specific use of purified 5-Biphenyl-4-yl-3-methyl-1H-pyrazole as a starting material is critical. Research shows that subsequent derivatization yields distinct compounds with precise MIC values: for instance, final compound 10b demonstrated an MIC of 15.62 µg/mL against Proteus mirabilis [1]. Using a non-biphenyl or isomerically impure pyrazole intermediate would produce a different final compound, resulting in the loss of this specific sub-20 µg/mL activity. The defined purity (typically >98%) of the procured intermediate is essential for achieving this reproducible biological outcome.

Antimicrobial Lead Optimization SAR Study Organic Synthesis

Validated Application Scenarios for 5-Biphenyl-4-yl-3-methyl-1H-pyrazole Based on Quantitative Evidence


Synthesis of AT1-Selective Angiotensin II Receptor Antagonist Leads

Use as a key intermediate in the preparation of 5-(biphenyl-4-yl) pyrazole derivatives. In-class evidence shows that closely related 5-(biphenyl-4-ylmethyl)pyrazoles are potent AT1 receptor antagonists with demonstrated in vivo efficacy in inhibiting AII-induced blood pressure increase in pithed rats . The direct 5-biphenyl analog is a critical scaffold for exploring next-generation antihypertensive agents with potentially improved pharmacokinetic profiles.

Exploratory Chemistry for Cannabinoid CB1 Receptor Antagonists

Leverage the scaffold as a core structure for generating novel Cannabinoid CB1 receptor antagonists for treating obesity and metabolic disorders. The biphenyl-pyrazole chemotype is validated by the clinical compound rimonabant and numerous patent applications [1]. A derivative of this scaffold has shown a confirmed IC50 of 334 nM at the cannabinoid receptor, providing a quantifiable starting point for medicinal chemistry optimization [2].

Antifungal Lead Discovery Targeting Ergosterol Biosynthesis

Employ this compound to create focused libraries of clubbed biphenyl-pyrazole derivatives for antifungal screening. Published data confirms that elaboration of this core structure yields compounds with potent, low µg/mL MIC values (31.25–62.5 µg/mL) against Candida albicans and Aspergillus niger, acting through a novel mechanism of ergosterol biosynthesis inhibition [3]. This provides a clear, data-driven path for hit-to-lead development in antifungal programs.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Chemotherapy

Utilize the high-purity intermediate to precisely replicate and expand upon published antimicrobial SAR. The synthesis of key compounds, such as derivative 10b which shows an MIC of 15.62 µg/mL against Proteus mirabilis, is directly dependent on starting from the exact 5-(biphenyl-4-yl)-3-methyl-1H-pyrazole reagent to ensure fidelity in compound identity and biological results [3].

Quote Request

Request a Quote for 5-Biphenyl-4-yl-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.